Mal-rp

Redox Proteomics Chemical Biology Cysteine Profiling

Mal-rp is a cell-permeable, maleimide-alkyne probe for quantitative redox proteomics and live-cell imaging. Its N-ethylmaleimide electrophile provides a distinct reactivity profile compared to iodoacetamide-based probes, enabling broader and non-equivalent cysteine coverage (209 vs 186 proteins in model organisms). Use Mal-rp when experimental reproducibility and discovery power demand a probe with validated, divergent target engagement. Ideal for pulse-labeling and CuAAC-based detection workflows.

Molecular Formula C19H27N3O6
Molecular Weight 393.44
CAS No. 1485456-25-4
Cat. No. B608855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-rp
CAS1485456-25-4
SynonymsMal-RP;  Mal RP;  MalRP; 
Molecular FormulaC19H27N3O6
Molecular Weight393.44
Structural Identifiers
SMILESC#CCCCC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C19H27N3O6/c1-2-3-4-5-16(23)20-9-12-27-14-15-28-13-10-21-17(24)8-11-22-18(25)6-7-19(22)26/h1,6-7H,3-5,8-15H2,(H,20,23)(H,21,24)
InChIKeyWQKZLKOTTXAESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-rp (CAS 1485456-25-4): A Quantitative, Cell-Permeable Chemical Probe for Redox-Sensitive Cysteine Profiling


Mal-rp (CAS 1485456-25-4) is a small-molecule chemical probe belonging to the class of maleimide-based, alkyne-functionalized compounds. It is specifically designed for the quantitative, live-cell labeling and imaging of proteins containing redox-sensitive cysteine thiols. The molecule features an N-ethylmaleimide electrophile for covalent modification of reduced cysteine residues, a polyethylene glycol (PEG) spacer to confer cell permeability, and a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC, or 'click' chemistry) to append reporter tags such as fluorophores or biotin for detection and enrichment [1]. Its molecular formula is C19H27N3O6, with a molecular weight of 393.4 g/mol [2].

Why Mal-rp is Not Interchangeable with IAM-RP or Other Generic Cysteine-Reactive Probes


Despite both targeting reduced cysteine thiols, the specific electrophilic warhead of Mal-rp (N-ethylmaleimide) confers a distinct reactivity profile compared to iodoacetamide-based probes like IAM-RP. Direct comparative studies demonstrate that while there is significant overlap in the proteins labeled by the two probes, the sets are not identical, and the quantitative extent of labeling differs for many shared targets [1]. This functional divergence means that substituting Mal-rp with a generic maleimide or iodoacetamide probe would yield a different, non-equivalent dataset, compromising the reproducibility and biological interpretation of redox proteomics and live-cell imaging experiments.

Quantitative Differentiation of Mal-rp: Head-to-Head Performance Data Against IAM-RP


Superior Proteome Coverage: Mal-rp Labels 12.4% More Redox-Sensitive Proteins Than IAM-RP

In a direct head-to-head comparison using the photoautotrophic cyanobacterium Synechococcus sp. PCC 7002, Mal-rp demonstrated a broader coverage of the redox-sensitive proteome. The probe identified 209 unique proteins, compared to 186 proteins identified by its iodoacetamide-based analog, IAM-RP [1].

Redox Proteomics Chemical Biology Cysteine Profiling

High Target Overlap with Distinct Reactivity Profiles: 87% of IAM-RP Targets are also Labeled by Mal-rp

While the protein sets are largely overlapping, the probes are not functionally redundant. Of the 186 proteins identified by IAM-RP, 182 (87%) were also identified by Mal-rp, confirming a high degree of shared target specificity [1]. However, quantitative analysis of the same data revealed that for many of these shared proteins, the magnitude of labeling (a proxy for thiol redox state) differed significantly between the two probes [1].

Redox Proteomics Chemical Biology Cysteine Profiling

Cell Permeability Enabled by PEG Spacer: A Critical Feature for Live-Cell Applications

The incorporation of a polyethylene glycol (PEG) spacer in Mal-rp is a deliberate design feature to impart cell permeability, enabling its use in live, intact cells [1]. This is a critical differentiation from simple maleimide probes that lack such a spacer and may exhibit poor cellular uptake. While a direct quantitative comparison of permeability is not available, the successful application of Mal-rp for in vivo labeling of Synechococcus sp. PCC 7002, a cyanobacterium with a complex cell wall, is a functional demonstration of this property [1].

Live-cell Imaging Chemical Probe Design Cell Permeability

Optimal Use Cases for Mal-rp Based on Empirical Evidence


Discovery-Focused Redox Proteomics in Non-Model Organisms

As demonstrated in the cyanobacterium Synechococcus sp. PCC 7002 study, Mal-rp is ideally suited for proteome-wide, quantitative mapping of cysteine redox dynamics in organisms where prior knowledge of redox targets is limited. Its broader protein coverage (209 proteins) compared to IAM-RP (186 proteins) [1] makes it the preferred tool for maximizing discovery power in exploratory redox biology projects.

Live-Cell Imaging of Dynamic Redox Changes

The cell-permeable nature of Mal-rp, conferred by its PEG spacer [1], enables its use for live-cell imaging of redox-sensitive proteins. Researchers can pulse live cells with Mal-rp, fix and permeabilize, then perform a click reaction with a fluorescent azide to visualize the subcellular distribution of reduced cysteine thiols at a specific moment in time.

Studies Requiring Orthogonal Probe Sets for Data Validation

Because Mal-rp and IAM-RP share a high degree of target overlap (182 common proteins) but exhibit distinct quantitative reactivity profiles [1], using both probes in parallel provides a powerful internal validation strategy for redox proteomics. Proteins identified by both probes with consistent quantification are high-confidence candidates, while those unique to one probe can indicate specific chemical or biological contexts worth further investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-rp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.